1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- is an organic compound with a complex structure It is a derivative of 1,2-benzenediamine, where one of the amino groups is substituted with a 4-(dimethylamino)phenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- typically involves the condensation of 1,2-benzenediamine with 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, industrial methods may include the use of catalysts to accelerate the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, and quinone derivatives.
Scientific Research Applications
1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,2-benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The pathways involved include electron transfer and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine:
1,2-Benzenediamine, 4-methyl-: This compound has a methyl group instead of the dimethylamino group.
1,4-Benzenediamine, N,N-dimethyl-: A similar compound with the dimethylamino group on a different position of the benzene ring.
Uniqueness
1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]- is unique due to the presence of both the 1,2-benzenediamine core and the 4-(dimethylamino)phenylmethylene group. This combination imparts distinct chemical properties, such as enhanced electron-donating ability and increased reactivity in certain types of chemical reactions.
Properties
CAS No. |
61022-73-9 |
---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylideneamino]aniline |
InChI |
InChI=1S/C15H17N3/c1-18(2)13-9-7-12(8-10-13)11-17-15-6-4-3-5-14(15)16/h3-11H,16H2,1-2H3 |
InChI Key |
ZAZVSQQJRHVEKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.